4-iodo-1-methyl-1H-pyrazol-5-amine
Overview
Description
4-Iodo-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of an iodine atom at the 4-position and a methyl group at the 1-position, exhibits unique chemical properties that make it valuable in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as imidazole derivatives, have a broad range of biological properties and can interact with various targets . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the amino group in 1-methyl-5-amino-pyrazole is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides .
Biochemical Pathways
Similar compounds have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s known that this compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -7.28 cm/s . The compound has a lipophilicity (Log Po/w) of 1.24 (iLOGP), 0.54 (XLOGP3), 0.61 (WLOGP), 0.79 (MLOGP), and 0.71 (SILICOS-IT), with a consensus Log Po/w of 0.78 .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that this compound is soluble in alcohol and highly polar solvents like dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-1H-pyrazol-5-amine typically involves the iodination of 1-methyl-1H-pyrazol-5-amine. One common method includes the use of iodine monochloride (ICl) in the presence of a base such as sodium bicarbonate (NaHCO3). The reaction is carried out in an organic solvent like ethanol at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-Iodo-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-amine: Lacks the iodine atom, resulting in different reactivity and applications.
4-Bromo-1-methyl-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior.
4-Chloro-1-methyl-1H-pyrazol-5-amine:
Uniqueness
4-Iodo-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
4-iodo-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDZFKOVJFGEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443278-79-2 | |
Record name | 4-iodo-1-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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